![molecular formula C12H16FNO B2502460 [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol CAS No. 1341929-49-4](/img/structure/B2502460.png)

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

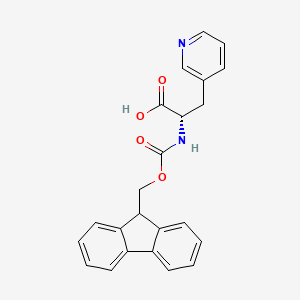

“[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 1341929-49-4 . It has a molecular weight of 209.26 . The IUPAC name for this compound is [1-(4-fluoro-3-methylphenyl)-3-pyrrolidinyl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)14-5-4-10(7-14)8-15/h2-3,6,10,15H,4-5,7-8H2,1H3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds illustrates the complexity of creating boric acid ester intermediates with benzene rings. These compounds were characterized using various spectroscopic techniques and their molecular structures were confirmed by X-ray diffraction and density functional theory (DFT) studies. These analyses provide insights into the conformational and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications in further chemical synthesis (Huang et al., 2021).

Theoretical Studies and Molecular Properties

- A theoretical study using DFT explored the properties of similar molecules, focusing on their infrared spectra, molecular orbital gaps, and electrostatic potential maps. Such studies are essential for predicting the reactivity and interaction of molecules with other compounds, which can be applied in designing new materials or drugs (Trivedi, 2017).

Applications in Medicinal Chemistry

- The development of novel compounds for potential therapeutic applications is another significant area of research. For instance, the synthesis and preclinical profiling of P2X7 antagonists for mood disorder treatment demonstrate how complex molecular design and synthesis can lead to the discovery of new drugs. This involves not only the creation of molecules with a specific pharmacological profile but also their evaluation in preclinical models to assess their efficacy and safety (Chrovian et al., 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

Related compounds such as α-pyrrolidinopentiophenone (α-pvp) are known to inhibit the reuptake of monoamines, specifically dopamine and norepinephrine . This suggests that [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol may have similar targets.

Mode of Action

If it shares similarities with α-pvp, it may prevent the reuptake of dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in prolonged and intensified signaling, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

Based on its potential similarity to α-pvp, it may affect the dopaminergic and noradrenergic pathways . The downstream effects of this could include increased alertness, euphoria, and cardiovascular effects, among others.

Pharmacokinetics

Related compounds such as α-pvp are known to be rapidly absorbed and distributed throughout the body . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

If it shares similarities with α-pvp, it may lead to increased concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in prolonged and intensified signaling .

properties

IUPAC Name |

[1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)14-5-4-10(7-14)8-15/h2-3,6,10,15H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWPQLZZDAFDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC(C2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341929-49-4 |

Source

|

| Record name | [1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)

![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)